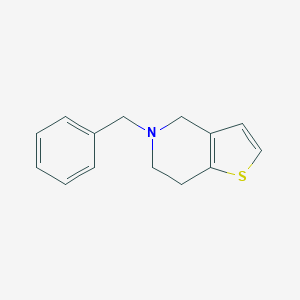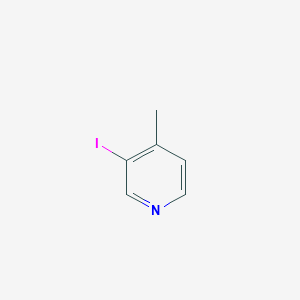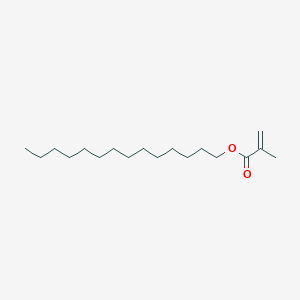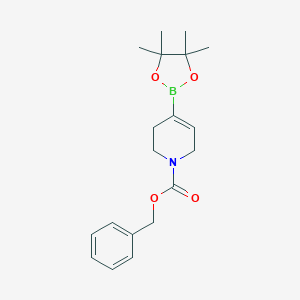
benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
Overview
Description
N-Cbz-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester is a chemical compound with the molecular formula C19H26BNO4 and a molecular weight of 343.23 g/mol . It is a boronic acid derivative that features a tetrahydropyridine ring, a pinacol ester group, and a carbobenzyloxy (Cbz) protecting group. This compound is primarily used in organic synthesis and medicinal chemistry as a building block for more complex molecules .
Preparation Methods
The synthesis of N-Cbz-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester typically involves the following steps :
Formation of the tetrahydropyridine ring: The starting material, 1,2,3,6-tetrahydropyridine, is synthesized through the hydrogenation of pyridine.
Introduction of the boronic acid group: The tetrahydropyridine is then reacted with a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst to form the boronic acid pinacol ester.
Protection with the Cbz group: Finally, the compound is protected with a carbobenzyloxy (Cbz) group using benzyl chloroformate in the presence of a base, such as sodium carbonate.
Industrial production methods for this compound are similar but may involve optimization of reaction conditions and scaling up the process to produce larger quantities .
Chemical Reactions Analysis
N-Cbz-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester undergoes various chemical reactions, including :
Oxidation: The boronic acid group can be oxidized to form boronic acid derivatives.
Reduction: The Cbz protecting group can be removed through hydrogenation or other reduction methods.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, bases such as sodium carbonate, and solvents like dimethyl sulfoxide (DMSO) . Major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
N-Cbz-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester has several scientific research applications, including :
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting neurological disorders.
Material Science: It is employed in the synthesis of novel materials with unique properties, such as conducting polymers and advanced composites.
Mechanism of Action
The mechanism of action of N-Cbz-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester involves its role as a boronic acid derivative in various chemical reactions . The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active molecules. The Cbz protecting group helps to stabilize the compound and prevent unwanted side reactions during synthesis .
Comparison with Similar Compounds
N-Cbz-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester can be compared with other similar compounds, such as :
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: This compound features a tert-butoxycarbonyl (Boc) protecting group instead of the Cbz group. It is also used in organic synthesis and medicinal chemistry but may have different reactivity and stability profiles.
1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: This compound has a methyl group instead of the Cbz group. It is used in similar applications but may have different physical and chemical properties.
The uniqueness of N-Cbz-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester lies in its combination of the tetrahydropyridine ring, boronic acid group, and Cbz protecting group, which provides a balance of reactivity and stability for various synthetic applications .
Properties
IUPAC Name |
benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26BNO4/c1-18(2)19(3,4)25-20(24-18)16-10-12-21(13-11-16)17(22)23-14-15-8-6-5-7-9-15/h5-10H,11-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSFHRPYZPQWEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461435 | |
| Record name | Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286961-15-7 | |
| Record name | Phenylmethyl 3,6-dihydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1(2H)-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=286961-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Carbobenzoxy-1,2,3,6-tetrahydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


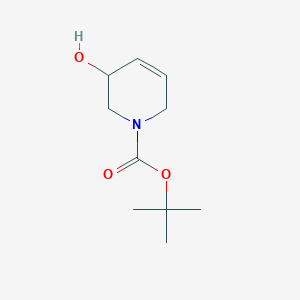
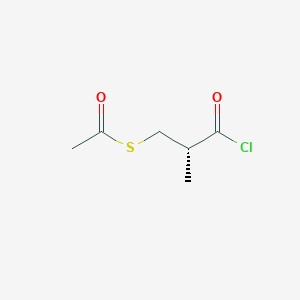
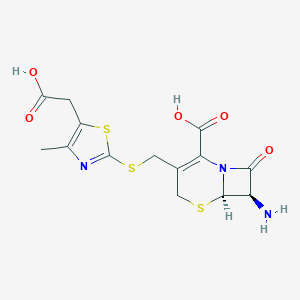
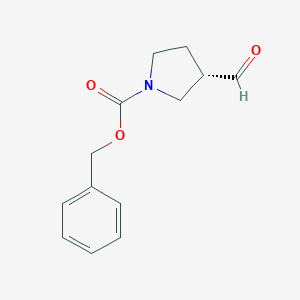
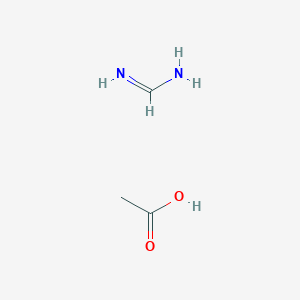
![1-Tert-butyl-3-[2-(3-methoxyphenoxy)-5-nitrophenyl]sulfonylurea](/img/structure/B110716.png)

